4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester
Overview
Description
HECT E3-IN-1 is a compound that belongs to the family of HECT-type E3 ubiquitin ligases. These enzymes play a crucial role in the ubiquitination process, which is a post-translational modification that regulates protein stability, function, and localization. HECT E3 ubiquitin ligases are involved in various cellular processes, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis .
Mechanism of Action
Target of Action
HECT E3-IN-1, also known as “methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate”, is a HECT E3 ligase inhibitor . The primary target of this compound is the Nedd4-1 protein, where it impedes Ub binding at the non-covalent Ub-binding site . HECT E3 ligases are crucial in several cellular processes and are critical for protein degradation and signaling . They are responsible for substrate recognition and are tightly regulated to achieve selectivity and specificity on their substrates .
Mode of Action
HECT E3-IN-1 interacts with its target, Nedd4-1, by impeding the binding of Ub at the non-covalent Ub-binding site . HECT E3 ligases catalyze substrate ubiquitination in a two-step reaction: they first accept the activated Ub from the E2 in a transthiolation reaction on their catalytic cysteine, and then the Ub moiety is transferred to a lysine on the target substrate . HECT E3-IN-1 interferes with this process, thereby inhibiting the function of the HECT E3 ligase.
Biochemical Pathways
HECT E3 ligases play a critical role in various cellular pathways, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis . They are key effectors in several intracellular signaling pathways, including the Notch, TGF-β, and Wnt pathways . The inhibition of HECT E3 ligases by HECT E3-IN-1 can affect these pathways and their downstream effects.
Result of Action
The inhibition of HECT E3 ligases by HECT E3-IN-1 can lead to alterations in protein stability, function, activity, localization, and interaction . This can affect a wide array of cellular processes and responses to stress signals associated with cancer development . Deregulation of HECT-type E3-mediated ubiquitination plays a prominent role in cancer development and chemoresistance .
Action Environment
It is known that the function of hect e3 enzymes is exerted in a spatially and temporally controlled fashion in the cells , suggesting that cellular context and environmental conditions could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
HECT E3-IN-1 is involved in the ubiquitination process, a post-translational modification that regulates protein function and degradation . This process involves a three-enzyme ubiquitination cascade, including ubiquitin activating enzyme E1, ubiquitin conjugating enzyme E2, and E3 ubiquitin ligases . HECT E3-IN-1, as an E3 ubiquitin ligase, plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach to the lysine site of targeted substrates .
Cellular Effects
HECT E3-IN-1 has significant effects on various types of cells and cellular processes. It contributes to cell proliferation through an effect on mitosis . The depletion of HECT E3-IN-1 in cells decreases cell number and increases the proportion of cells with aligned chromosomes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of HECT E3-IN-1 involves the selective attachment of ubiquitin to lysine, serine, threonine, or cysteine residues to specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during post-translational modification .
Preparation Methods
The synthesis of HECT E3-IN-1 involves a multi-step process that includes the formation of a thioester bond with the C-terminus of ubiquitin and catalyzing the formation of polyubiquitin chains . The synthetic routes and reaction conditions for HECT E3-IN-1 are complex and require precise control of the reaction environment. Industrial production methods for HECT E3-IN-1 typically involve large-scale synthesis using advanced biochemical techniques and equipment .
Chemical Reactions Analysis
HECT E3-IN-1 undergoes various types of chemical reactions, including:
Ubiquitination: This is the primary reaction catalyzed by HECT E3-IN-1, where ubiquitin is transferred from the E2 enzyme to the substrate protein.
Oxidation and Reduction: These reactions can modify the activity of HECT E3-IN-1 by altering its cysteine residues.
Common reagents and conditions used in these reactions include ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and various buffer solutions . The major products formed from these reactions are ubiquitinated proteins, which are targeted for degradation or other cellular processes .
Scientific Research Applications
HECT E3-IN-1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
HECT E3-IN-1 is unique among HECT-type E3 ubiquitin ligases due to its specific substrate recognition and catalytic activity . Similar compounds include other members of the HECT E3 ubiquitin ligase family, such as:
E6AP: Involved in the degradation of tumor suppressor p53.
NEDD4: Regulates levels of the tumor suppressor PTEN and is involved in autophagy.
WWP2: Plays a role in regulating protein stability and cell signaling pathways.
These compounds share similar mechanisms of action but differ in their substrate specificity and regulatory functions .
Biological Activity
The compound 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester (commonly referred to as Compound A ) has garnered attention in recent years due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and pharmacological implications based on various research studies.
Chemical Structure and Properties
Compound A is characterized by the following structural components:
- Indole moiety : The presence of the 5-methoxy group enhances its electronic properties.
- Cyclopentyl group : This contributes to the compound's lipophilicity and potential receptor binding.
- Butenoic acid methyl ester : This functional group is crucial for its biological activity.
The molecular formula for Compound A is with a molecular weight of approximately 370.45 g/mol .
Synthesis
The synthesis of Compound A involves several steps, typically starting from readily available indole derivatives. The following general synthetic route has been established:
- Formation of Indole Derivative : The initial step involves the synthesis of the indole core through cyclization reactions.
- Carbonylation : The introduction of the carbonylamino group is achieved via reaction with appropriate carbonyl compounds.
- Esterification : Finally, the butenoic acid moiety is introduced through esterification reactions.
This multi-step synthesis allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Biological Activity
Compound A exhibits a range of biological activities that have been documented in various studies:
Antitumor Activity
Research indicates that Compound A shows significant antiproliferative effects against several cancer cell lines. In vitro studies revealed:
- IC50 values in the low micromolar range for human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and disruption of microtubule dynamics, similar to established tubulin inhibitors .
Enzyme Inhibition
Compound A has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:
- Tubulin polymerization : It competes with colchicine for binding sites on tubulin, leading to cell cycle arrest and apoptosis .
- Kinase inhibition : Preliminary studies indicate potential inhibitory effects on specific kinases involved in signaling pathways critical for tumor growth.
Case Studies
Several case studies highlight the pharmacological potential of Compound A:
- Study on Antiproliferative Effects :
-
In Vivo Efficacy :
- An animal model study assessed the efficacy of Compound A in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZCVJIBENGLKN-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.